N-Acetyl-D-glucosamine-15N

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

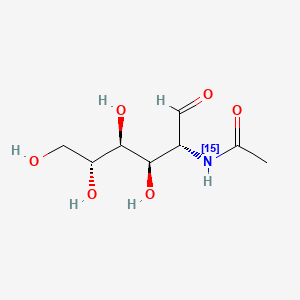

Structure

3D Structure

Properties

Molecular Formula |

C8H15NO6 |

|---|---|

Molecular Weight |

222.20 g/mol |

IUPAC Name |

N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]acetamide |

InChI |

InChI=1S/C8H15NO6/c1-4(12)9-5(2-10)7(14)8(15)6(13)3-11/h2,5-8,11,13-15H,3H2,1H3,(H,9,12)/t5-,6+,7+,8+/m0/s1/i9+1 |

InChI Key |

MBLBDJOUHNCFQT-MGWUHAGPSA-N |

Isomeric SMILES |

CC(=O)[15NH][C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |

Canonical SMILES |

CC(=O)NC(C=O)C(C(C(CO)O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

N-Acetyl-D-glucosamine-15N: A Technical Guide for Researchers in Glycobiology

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of N-Acetyl-D-glucosamine-15N (¹⁵N-GlcNAc) in advancing our understanding of glycobiology. As a stable isotope-labeled monosaccharide, ¹⁵N-GlcNAc serves as a powerful tracer in metabolic labeling experiments, enabling the precise tracking and quantification of its incorporation into glycans and glycoproteins. This guide provides a comprehensive overview of its applications, detailed experimental protocols, and the signaling pathways it helps to elucidate.

Introduction to N-Acetyl-D-glucosamine and its Role in Glycobiology

N-Acetyl-D-glucosamine (GlcNAc) is a fundamental building block for a vast array of complex carbohydrates, known as glycans, that are essential for numerous biological processes.[1] These processes include protein folding, cell-cell communication, and immune responses. The dynamic addition and removal of a single GlcNAc moiety to serine and threonine residues of nuclear and cytoplasmic proteins, a post-translational modification known as O-GlcNAcylation, has emerged as a critical regulatory mechanism in cell signaling, akin to phosphorylation.[1][2]

Given the central role of GlcNAc, the ability to trace its metabolic fate is crucial for deciphering the complexities of glycobiology. This compound is a stable, non-radioactive isotopic isomer of GlcNAc where the naturally abundant ¹⁴N atom in the acetylamino group is replaced with the heavier ¹⁵N isotope. This subtle mass difference allows for the differentiation and quantification of newly synthesized GlcNAc-containing molecules using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Data of this compound

The precise physicochemical properties of ¹⁵N-GlcNAc are critical for its effective use in quantitative studies. The following table summarizes key quantitative data for commercially available N-Acetyl-D-glucosamine-¹⁵N.

| Property | Value | Reference |

| Molecular Weight | 222.2 g/mol | [3] |

| Isotopic Purity | ≥98% | [3] |

| Chemical Formula | C₈H₁₅¹⁵NO₆ | [3] |

The Role of ¹⁵N-GlcNAc in Elucidating the O-GlcNAcylation Signaling Pathway

O-GlcNAcylation is a dynamic and reversible post-translational modification that regulates the function of a vast number of intracellular proteins. This process is governed by two key enzymes: O-GlcNAc transferase (OGT), which adds the GlcNAc moiety, and O-GlcNAcase (OGA), which removes it.[4] The availability of the donor substrate for OGT, UDP-N-acetylglucosamine (UDP-GlcNAc), is tightly linked to cellular nutrient status through the hexosamine biosynthetic pathway (HBP).[5] By using ¹⁵N-labeled precursors like ¹⁵N-glutamine, which donates its amide nitrogen to form glucosamine-6-phosphate, researchers can trace the flux through the HBP and the subsequent O-GlcNAcylation of target proteins.[6]

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing ¹⁵N-GlcNAc or its precursors for metabolic labeling.

Metabolic Labeling of Glycans with ¹⁵N-Glutamine

This protocol describes the metabolic labeling of cellular glycans using L-Glutamine (amide-¹⁵N) as the nitrogen source for the hexosamine biosynthetic pathway, leading to the incorporation of ¹⁵N into GlcNAc, GalNAc, and sialic acids.[6]

Materials:

-

Cell culture medium deficient in L-glutamine.

-

L-Glutamine (amide-¹⁵N, 98%) (e.g., Cambridge Isotope Laboratories, Inc.).

-

Unlabeled L-Glutamine.

-

Cultured cells (e.g., murine embryonic stem cells).

-

Phosphate-buffered saline (PBS).

-

Cell lysis buffer.

-

Reagents for protein quantification (e.g., BCA assay).

-

Reagents and enzymes for glycan release and purification.

Procedure:

-

Culture cells in standard glutamine-free medium supplemented with either 2 mM unlabeled L-glutamine (for the 'light' sample) or 2 mM L-Glutamine (amide-¹⁵N) (for the 'heavy' sample).

-

Incubate the cells for a sufficient period to allow for robust incorporation of the stable isotope. A typical duration is 3 days.[6]

-

Harvest the cells by centrifugation and wash with ice-cold PBS.

-

Lyse the cells and quantify the protein concentration.

-

Proceed with established protocols for the release of N-linked or O-linked glycans from the protein lysates.

-

Purify the released glycans for subsequent analysis by mass spectrometry.

Quantitative Mass Spectrometry of ¹⁵N-Labeled Glycopeptides

This protocol outlines the general steps for the analysis of ¹⁵N-labeled glycopeptides by liquid chromatography-mass spectrometry (LC-MS).

Materials:

-

¹⁵N-labeled and unlabeled cell lysates from the metabolic labeling experiment.

-

Dithiothreitol (DTT).

-

Iodoacetamide (IAA).

-

Trypsin (sequencing grade).

-

C18 solid-phase extraction (SPE) cartridges.

-

LC-MS system (e.g., Orbitrap Fusion Lumos Tribrid Mass Spectrometer).[7]

Procedure:

-

Combine equal amounts of protein from the 'light' (¹⁴N) and 'heavy' (¹⁵N) cell lysates.

-

Reduce the protein disulfide bonds by incubating with DTT.

-

Alkylate the cysteine residues with IAA.

-

Digest the proteins into peptides using trypsin overnight at 37°C.

-

Enrich for glycopeptides using appropriate methods (e.g., hydrophilic interaction liquid chromatography - HILIC).

-

Desalt the enriched glycopeptides using C18 SPE cartridges.

-

Analyze the samples by LC-MS/MS. The mass spectrometer will detect the mass shift between the ¹⁴N- and ¹⁵N-containing glycopeptides, allowing for their relative quantification.[7]

-

Process the raw data using software that can recognize and quantify isotope-labeled peptides. The labeling efficiency should be calculated and used to correct the peptide ratios.[8]

NMR Spectroscopy of ¹⁵N-Labeled Glucosamine

This protocol provides guidelines for the preparation and analysis of ¹⁵N-labeled glucosamine samples by NMR spectroscopy.

Materials:

-

¹⁵N-labeled N-Acetyl-D-glucosamine.

-

NMR buffer (e.g., 85% H₂O / 15% acetone-d₆, pH 3.6).[3]

-

NMR spectrometer (e.g., Bruker Avance 600 MHz).[3]

Procedure:

-

Dissolve the ¹⁵N-labeled GlcNAc sample in the NMR buffer to a final concentration suitable for NMR analysis (typically in the millimolar range).

-

Transfer the sample to an NMR tube.

-

Acquire one-dimensional ¹H and two-dimensional [¹H, ¹⁵N]-HSQC spectra. The HSQC experiment will show correlations between protons and their directly attached ¹⁵N nuclei.

-

Set the spectral window and acquisition parameters appropriately for ¹H and ¹⁵N nuclei. For example, a spectral window of 6887 Hz for ¹H and 2430 Hz for ¹⁵N can be used.[3]

-

Process the NMR data using appropriate software to analyze the chemical shifts and coupling constants, which provide structural information.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a quantitative proteomics experiment using ¹⁵N metabolic labeling to study glycosylation.

Conclusion

This compound is an invaluable tool for researchers in glycobiology, enabling the detailed investigation of glycan and glycoprotein metabolism. Its application in metabolic labeling, coupled with advanced analytical techniques like mass spectrometry and NMR spectroscopy, provides unprecedented insights into the dynamic processes of glycosylation and its role in cellular signaling. The protocols and information provided in this guide serve as a foundation for designing and executing robust experiments to further unravel the complexities of the glycome.

References

- 1. researchgate.net [researchgate.net]

- 2. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. O-GlcNAcylation in Cancer Biology: Linking Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ukisotope.com [ukisotope.com]

- 7. 15N Metabolic Labeling - TMT Multiplexing Approach to Facilitate the Quantitation of Glycopeptides Derived from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | 15N Metabolic Labeling Quantification Workflow in Arabidopsis Using Protein Prospector [frontiersin.org]

A Technical Guide to the Synthesis and Purification of 15N-Labeled N-Acetyl-D-Glucosamine for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical synthesis and purification of ¹⁵N-labeled N-Acetyl-D-glucosamine (¹⁵N-GlcNAc). This isotopically labeled monosaccharide is a critical tool for tracing the metabolic fate of GlcNAc and elucidating its role in complex biological processes, most notably in the study of O-GlcNAcylation, a dynamic post-translational modification implicated in a myriad of cellular signaling pathways. This document offers detailed experimental protocols, quantitative data summaries, and visual workflows to facilitate the production of high-purity ¹⁵N-GlcNAc for research and development purposes.

Introduction to ¹⁵N-Labeled N-Acetyl-D-Glucosamine

N-Acetyl-D-glucosamine is a fundamental amino sugar that serves as a key building block for a wide range of important biomolecules, including glycoproteins, glycolipids, and glycosaminoglycans. The incorporation of the stable isotope nitrogen-15 (¹⁵N) into the acetamido group of GlcNAc allows for its non-radioactive tracing in cellular systems using techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. This enables researchers to meticulously track the flux of GlcNAc through metabolic pathways, its incorporation into macromolecules, and its role in cellular signaling. A primary application of ¹⁵N-GlcNAc is in the study of O-GlcNAcylation, a reversible glycosylation of nuclear and cytoplasmic proteins that rivals phosphorylation in its regulatory importance.

Synthesis of ¹⁵N-Labeled N-Acetyl-D-Glucosamine

The synthesis of ¹⁵N-GlcNAc is a two-stage process that begins with the formation of ¹⁵N-D-glucosamine hydrochloride from fructose and a ¹⁵N-labeled ammonia source, followed by the N-acetylation of the resulting amino sugar.

Stage 1: Synthesis of ¹⁵N-D-Glucosamine Hydrochloride

This initial stage is a variation of the Amadori rearrangement, where fructose reacts with a ¹⁵N-labeled ammonium salt to form ¹⁵N-D-glucosamine.

Experimental Protocol:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a thermometer, dissolve ¹⁵N-ammonium chloride (¹⁵NH₄Cl) and ammonium formate in methanol.

-

Addition of Fructose: To the stirred solution, add crystalline fructose.

-

Reaction Conditions: Heat the reaction mixture to 55-65°C and maintain for approximately 6-8 hours. The solids should initially dissolve, and the reaction progress can be monitored by thin-layer chromatography (TLC).

-

Acidification and Stabilization: After the reaction is complete, cool the mixture and acidify with concentrated hydrochloric acid. This step is crucial to stabilize the glucosamine as its hydrochloride salt.

-

Isolation of Crude Product: Evaporate the solvent under reduced pressure to obtain a crude solid. This solid contains ¹⁵N-D-glucosamine hydrochloride, unreacted starting materials, and byproducts.

-

Purification via Ion-Exchange Chromatography:

-

Dissolve the crude product in deionized water.

-

Load the solution onto a strong acid cation exchange resin (e.g., Dowex 50W).

-

Wash the column extensively with deionized water to remove unreacted fructose and other non-cationic impurities.

-

Elute the ¹⁵N-D-glucosamine hydrochloride with a dilute solution of hydrochloric acid (e.g., 2 M HCl).

-

Collect the fractions and monitor for the presence of the product using a suitable method (e.g., TLC or a colorimetric assay).

-

-

Final Product Preparation: Combine the product-containing fractions and evaporate the solvent under reduced pressure to yield purified ¹⁵N-D-glucosamine hydrochloride as a white solid.

Stage 2: N-Acetylation of ¹⁵N-D-Glucosamine Hydrochloride

The purified ¹⁵N-D-glucosamine hydrochloride is then N-acetylated to produce the final product, ¹⁵N-N-Acetyl-D-glucosamine. A simplified and efficient method utilizes sodium methoxide to liberate the free amino group for subsequent acetylation.[1]

Experimental Protocol:

-

Preparation of Sodium Methoxide Solution: In a flask, dissolve sodium metal in anhydrous methanol under an inert atmosphere to prepare a fresh solution of sodium methoxide.

-

Liberation of the Free Amine: Suspend the ¹⁵N-D-glucosamine hydrochloride in anhydrous methanol. Add the prepared sodium methoxide solution dropwise with stirring. A precipitate of sodium chloride will form.

-

Removal of Sodium Chloride: Filter the mixture to remove the precipitated sodium chloride and wash the solid with a small amount of cold methanol.

-

N-Acetylation: To the filtrate, which contains the free ¹⁵N-D-glucosamine, add acetic anhydride dropwise while maintaining the temperature at or below room temperature.

-

Crystallization: Stir the reaction mixture for a few hours. The ¹⁵N-N-Acetyl-D-glucosamine will begin to crystallize. Cool the mixture in an ice bath to complete the crystallization process.

-

Isolation of the Product: Collect the crystalline product by filtration, wash with cold methanol, and then with diethyl ether.

-

Drying: Dry the purified ¹⁵N-N-Acetyl-D-glucosamine under vacuum to obtain a fine, white crystalline powder.

Purification of ¹⁵N-Labeled N-Acetyl-D-Glucosamine

While the synthesis protocol yields a relatively pure product, further purification may be necessary for demanding applications. A multi-step purification process involving ion-exchange chromatography and recrystallization is recommended to achieve high purity (>99%).[2]

Experimental Protocol:

-

Dissolution: Dissolve the crude ¹⁵N-GlcNAc in deionized water.

-

Double-Stage Ion-Exchange Chromatography:

-

Cation Exchange: Pass the solution through a weak acid cation exchange column to remove any remaining positively charged impurities. Collect the flow-through.

-

Anion Exchange: Pass the flow-through from the cation exchange column through a weak base anion exchange column to remove negatively charged impurities. Collect the flow-through, which contains the purified ¹⁵N-GlcNAc.[2]

-

-

Concentration: Concentrate the purified ¹⁵N-GlcNAc solution using a rotary evaporator or through membrane filtration (e.g., reverse osmosis).[2]

-

Recrystallization:

-

Dissolve the concentrated ¹⁵N-GlcNAc in a minimal amount of hot water.

-

Add ethanol until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature and then place it in a refrigerator (4°C) to facilitate crystallization.

-

Collect the crystals by filtration, wash with cold ethanol, and dry under vacuum.

-

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis and purification of N-Acetyl-D-glucosamine. The data for the ¹⁵N-labeled compound is expected to be comparable.

Table 1: Synthesis Yields

| Stage | Starting Material | Product | Typical Yield (%) | Reference |

| Glucosamine Synthesis | Fructose, ¹⁵NH₄Cl | ¹⁵N-D-Glucosamine HCl | ~98 | [3] |

| N-Acetylation | D-Glucosamine HCl | N-Acetyl-D-glucosamine | 43-95 | [4][5] |

| Overall Synthesis | Fructose, ¹⁵NH₄Cl | ¹⁵N-GlcNAc | 40-90 (estimated) |

Table 2: Purification Efficiency

| Purification Step | Starting Purity | Final Purity | Recovery Rate (%) | Reference |

| Ion-Exchange Chromatography | Crude | >98% | >95 | [2] |

| Recrystallization | >98% | >99.5% | >90 | [4] |

| Overall Purification Process | Crude | >99% | 91.8 - 95.6 | [2] |

Table 3: Isotopic Enrichment

| Labeled Compound | ¹⁵N Source | Expected Isotopic Enrichment (%) | Analytical Method | Reference |

| ¹⁵N-Glycine | ¹⁵NH₃ | Dependent on source | Mass Spectrometry | |

| ¹⁵N-Labeled Proteins | ¹⁵NH₄Cl | >98 | Mass Spectrometry | [6] |

| ¹⁵N-GlcNAc | ¹⁵NH₄Cl | >98 (expected) | Mass Spectrometry, NMR |

Visualizing the Process and Pathway

Experimental Workflows

Caption: Overall workflow for the synthesis and purification of ¹⁵N-GlcNAc.

O-GlcNAc Signaling Pathway

Caption: The O-GlcNAc signaling pathway and its integration with cellular metabolism.

Conclusion

The ability to synthesize and purify high-quality ¹⁵N-labeled N-Acetyl-D-glucosamine is essential for advancing our understanding of its diverse roles in biology. The protocols and data presented in this guide offer a robust framework for researchers to produce this valuable molecular tool. The use of ¹⁵N-GlcNAc in metabolic labeling studies will continue to be instrumental in dissecting the complexities of O-GlcNAcylation and other glycosylation-dependent signaling pathways, ultimately contributing to the development of novel therapeutic strategies for a range of diseases.

References

- 1. scispace.com [scispace.com]

- 2. US11555049B2 - Method for separation and purification of n-acetylglucosamine - Google Patents [patents.google.com]

- 3. US2884411A - Preparation of a glucosamine - Google Patents [patents.google.com]

- 4. N-Acetylglucosamine: Production and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN101830938B - Preparation method of N-acetyl-D-glucosamine - Google Patents [patents.google.com]

- 6. Automated Assignment of 15N And 13C Enrichment Levels in Doubly-Labeled Proteins - PMC [pmc.ncbi.nlm.nih.gov]

N-Acetyl-D-glucosamine-15N as a Tracer for Metabolic Flux Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of N-Acetyl-D-glucosamine-15N (¹⁵N-GlcNAc) as a stable isotope tracer for metabolic flux analysis. This powerful technique enables the precise tracking of nitrogen atoms through key metabolic pathways, offering valuable insights into cellular physiology and disease states. This document outlines the core principles, detailed experimental methodologies, data interpretation strategies, and the significant potential of ¹⁵N-GlcNAc in drug development and biomedical research.

Introduction to Metabolic Flux Analysis with ¹⁵N-GlcNAc

Metabolic flux analysis (MFA) is a critical tool for quantifying the rates (fluxes) of metabolic reactions within a biological system.[1][2] By introducing isotopically labeled molecules, such as ¹⁵N-GlcNAc, researchers can trace the metabolic fate of the label as it is incorporated into downstream metabolites.[1] This provides a dynamic view of cellular metabolism that cannot be obtained from static metabolite concentration measurements alone.[1]

¹⁵N-GlcNAc is a valuable tracer for dissecting nitrogen metabolism, particularly through the Hexosamine Biosynthetic Pathway (HBP). The HBP is a crucial metabolic route that utilizes glucose, glutamine, acetyl-CoA, and UTP to produce UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for protein and lipid glycosylation.[3][4][5] Given that aberrant glycosylation is a hallmark of numerous diseases, including cancer and metabolic disorders, tracing the flux through the HBP provides critical information on disease pathogenesis and potential therapeutic targets.[6][7]

The Hexosamine Biosynthetic Pathway (HBP) and its Interconnections

The HBP begins with the conversion of fructose-6-phosphate (a glycolytic intermediate) and glutamine to glucosamine-6-phosphate, a reaction catalyzed by the rate-limiting enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[3] Subsequent enzymatic steps lead to the synthesis of UDP-GlcNAc.[3] ¹⁵N-GlcNAc can enter this pathway via the salvage pathway, where it is phosphorylated by N-acetylglucosamine kinase (NAGK) to form GlcNAc-6-phosphate, bypassing the initial GFAT-catalyzed step. This allows for a focused investigation of the downstream segments of the HBP and its subsequent impact on glycosylation.

The HBP is intricately connected with several central metabolic pathways, including:

-

Glycolysis: The HBP utilizes the glycolytic intermediate fructose-6-phosphate.[4]

-

Pentose Phosphate Pathway (PPP): This pathway also branches from glycolysis and is involved in nucleotide biosynthesis and redox balance.

-

Amino Acid Metabolism: The HBP consumes glutamine, linking it to amino acid pools.

-

Fatty Acid Synthesis: The pathway requires acetyl-CoA, connecting it to lipid metabolism.

-

Nucleotide Synthesis: The production of UDP-GlcNAc involves UTP, linking it to pyrimidine metabolism.

The following diagram illustrates the central role of the Hexosamine Biosynthetic Pathway and its connections to other key metabolic routes.

Experimental Protocols for ¹⁵N-GlcNAc Metabolic Flux Analysis

A generalized workflow for a ¹⁵N-GlcNAc tracing experiment is presented below. It is crucial to optimize specific parameters, such as labeling time and tracer concentration, for each experimental system.

References

- 1. Interpreting metabolic complexity via isotope-assisted metabolic flux analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hexosamine Biosynthetic Pathway and Glycosylation Regulate Cell Migration in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Hexosamine biosynthesis and related pathways, protein N-glycosylation and O-GlcNAcylation: their interconnection and role in plants [frontiersin.org]

- 6. Cancer Metabolism and Elevated O-GlcNAc in Oncogenic Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Hexosamine Biosynthesis Pathway: Regulation and Function - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to High-Purity N-Acetyl-D-glucosamine-15N for Researchers and Drug Development Professionals

An in-depth resource on the commercial availability, biochemical applications, and analytical methodologies of 15N-labeled N-Acetyl-D-glucosamine.

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals interested in utilizing high-purity N-Acetyl-D-glucosamine-15N (15N-GlcNAc). This isotopically labeled monosaccharide is a powerful tool for tracing the metabolic fate of GlcNAc, elucidating cellular signaling pathways, and developing novel therapeutic agents. This document provides a detailed overview of commercial suppliers, key experimental protocols, and relevant biological pathways, presented in a clear and accessible format to facilitate its application in a laboratory setting.

Commercial Suppliers of High-Purity this compound

For researchers seeking to procure high-purity 15N-GlcNAc, several reputable commercial suppliers offer this stable isotope-labeled compound. The following table summarizes the key quantitative data from prominent suppliers to aid in the selection of the most suitable product for specific research needs.

| Supplier | Product Name | Catalog Number | CAS Number | Molecular Formula | Molecular Weight | Isotopic Purity | Chemical Purity |

| MedChemExpress | This compound | HY-A0132S7 | 478518-85-3 | C₈H₁₅¹⁵NO₆ | 222.20 | Not Specified | >98% |

| Cambridge Isotope Laboratories, Inc. | N-Acetylglucosamine (¹⁵N, 98%) | NLM-8810 | 478518-85-3 | C₈H₁₅¹⁵NO₆ | 222.2 | ≥98% | ≥98% |

| Omicron Biochemicals, Inc. | N-acetyl-D-glucosamine (15N) | Inquire | 478518-85-3 | C₈H₁₅¹⁵NO₆ | 222.2 | Not Specified | High Purity |

| Immunomart | This compound | HY-A0132S7 | 478518-85-3 | C₈H₁₅¹⁵NO₆ | 222.20 | Not Specified | Not Specified |

The O-GlcNAcylation Signaling Pathway: A Key Application

A primary application of 15N-GlcNAc is in the study of O-GlcNAcylation, a dynamic post-translational modification where a single N-acetylglucosamine molecule is attached to serine or threonine residues of nuclear and cytoplasmic proteins.[1][2][3] This process is crucial for regulating a wide array of cellular processes, including signal transduction, transcription, and metabolism.[4] The availability of nutrients, particularly glucose, directly influences the levels of UDP-GlcNAc, the sugar donor for O-GlcNAcylation, via the hexosamine biosynthetic pathway (HBP).[2][4] By using 15N-GlcNAc, researchers can trace its incorporation into proteins and quantify changes in O-GlcNAcylation levels under various conditions.

References

- 1. O-GlcNAc as an Integrator of Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]

- 3. O-GlcNAc as an Integrator of Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Isotopic Enrichment of Commercially Available N-Acetyl-D-glucosamine-¹⁵N

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the isotopic enrichment levels of commercially available N-Acetyl-D-glucosamine-¹⁵N. It includes a summary of products from various suppliers, detailed experimental protocols for determining ¹⁵N isotopic enrichment using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, and visual workflows to guide researchers in their applications.

Commercially Available N-Acetyl-D-glucosamine-¹⁵N: A Comparative Overview

The selection of an appropriately labeled internal standard is critical for quantitative studies in drug development and metabolism research. N-Acetyl-D-glucosamine-¹⁵N serves as an important tool in these investigations. The table below summarizes the isotopic enrichment levels of commercially available N-Acetyl-D-glucosamine-¹⁵N from prominent suppliers.

| Supplier | Product Name/Number | Specified ¹⁵N Isotopic Enrichment | Additional Notes |

| Cambridge Isotope Laboratories, Inc. | N-Acetylglucosamine (¹⁵N, 98%) / NLM-8810 | 98% | Applications cited include biomolecular NMR and metabolism studies. |

| MedChemExpress | N-Acetyl-D-glucosamine-¹⁵N / HY-A0132S7 | ≥99.99% | Certificate of Analysis for a specific batch confirms high isotopic purity. |

| Sigma-Aldrich (Merck) | N-Acetyl-α-D-glucosamine-¹³C₆, ¹⁵N₁-phosphate, disodium salt | ≥98 atom % ¹⁵N | This is a dually labeled compound, also enriched with ¹³C. |

Experimental Protocols for Determining ¹⁵N Isotopic Enrichment

Accurate determination of the isotopic enrichment of ¹⁵N-labeled compounds is paramount for the validity of experimental results. Below are detailed methodologies for quantifying the ¹⁵N enrichment of N-Acetyl-D-glucosamine using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Gas Chromatography-Mass Spectrometry (GC-MS) Method for ¹⁵N Enrichment Analysis

This protocol is adapted from methodologies developed for the analysis of ¹⁵N-enriched amino sugars.[1][2][3] It involves derivatization to increase volatility, followed by GC-MS analysis to separate the analyte and determine its isotopic ratio.

1. Sample Preparation and Derivatization (Alditol Acetate)

-

Hydrolysis (if applicable): For complex samples, acid hydrolysis is required to release the N-Acetyl-D-glucosamine monomer. This step can be skipped for pure compounds.

-

Reduction: To 1-5 mg of the dried sample, add 500 µL of a freshly prepared solution of sodium borohydride (NaBH₄) (20 mg/mL in 2 M NH₄OH). Incubate at room temperature for 6 hours. This step reduces the monosaccharide to its corresponding alditol.

-

Neutralization and Borate Removal: Add 50 µL of glacial acetic acid to stop the reaction. Evaporate to dryness under a stream of nitrogen. Add 500 µL of methanol and evaporate to dryness; repeat this step three times to ensure the complete removal of borates.

-

Acetylation: Add 500 µL of acetic anhydride and 50 µL of 1-methylimidazole. Vortex and incubate at room temperature for 30 minutes. Add 1 mL of deionized water to stop the reaction.

-

Extraction: Add 500 µL of dichloromethane (DCM) and vortex. Centrifuge to separate the phases and transfer the lower organic layer to a clean vial. Repeat the extraction with another 500 µL of DCM and combine the organic layers.

-

Drying: Evaporate the pooled organic layers to dryness under a stream of nitrogen. Reconstitute the sample in a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

2. GC-MS Analysis

-

Gas Chromatograph: Agilent 7890B GC system or equivalent.

-

Column: VF-23MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar capillary column.

-

Carrier Gas: Helium at a constant flow rate of 1.7 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 1 min.

-

Ramp 1: 20°C/min to 180°C.

-

Ramp 2: 4°C/min to 240°C, hold for 10 min.

-

-

Injection: 1 µL in splitless mode.

-

Mass Spectrometer: Agilent 5977A MSD or equivalent.

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan mode (e.g., m/z 50-550) to identify the derivatized N-Acetyl-D-glucosamine peak. Subsequently, use selected ion monitoring (SIM) for accurate quantification of isotopic enrichment.

3. Data Analysis

-

Identify the molecular ion (M⁺) or a characteristic fragment ion containing the nitrogen atom.

-

Measure the ion intensities of the monoisotopic peak (M) corresponding to the unlabeled fragment and the M+1 peak corresponding to the ¹⁵N-labeled fragment.

-

Calculate the Atom Percent Excess (APE) for ¹⁵N using the following formula: APE (% ¹⁵N) = [I(M+1) / (I(M) + I(M+1))] x 100 Where I(M) is the intensity of the unlabeled ion and I(M+1) is the intensity of the ¹⁵N-labeled ion.

Caption: Workflow for ¹⁵N isotopic enrichment analysis by GC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy Method for ¹⁵N Enrichment Analysis

NMR spectroscopy provides a non-destructive method to determine isotopic enrichment. The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is particularly useful for this purpose.[4]

1. Sample Preparation

-

Dissolution: Accurately weigh and dissolve the N-Acetyl-D-glucosamine-¹⁵N sample in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) to a final concentration of 5-10 mM.

-

Internal Standard: Add a known concentration of an internal standard for quantification if required. For enrichment determination, this is not strictly necessary but can be good practice.

-

NMR Tube: Transfer the solution to a high-precision 5 mm NMR tube.

2. NMR Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe is recommended for optimal sensitivity.

-

Experiment: 2D ¹H-¹⁵N HSQC.

-

Acquisition Parameters (representative):

-

Temperature: 298 K (25 °C).

-

¹H Spectral Width: 12 ppm.

-

¹⁵N Spectral Width: 30-40 ppm (centered around the expected amide region, ~110-130 ppm).

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay: 1.5 seconds.

-

¹J(NH) Coupling Constant: Set to approximately 90-95 Hz.

-

3. Data Processing and Analysis

-

Processing: Process the 2D data using appropriate software (e.g., TopSpin, NMRPipe, or Mnova). Apply a squared sine-bell window function in both dimensions and perform Fourier transformation.

-

Peak Identification: Identify the cross-peak corresponding to the correlation between the amide proton and the ¹⁵N nucleus of the acetamido group.

-

Enrichment Quantification:

-

Acquire a 1D ¹H spectrum under fully relaxed conditions (long relaxation delay, e.g., 5 x T₁).

-

Integrate the amide proton signal in the 1D ¹H spectrum.

-

Observe the ¹⁵N satellites flanking the main amide proton peak. The intensity of these satellites is directly proportional to the ¹⁵N abundance.

-

The percentage of ¹⁵N enrichment can be calculated as: % ¹⁵N Enrichment = (Sum of satellite integrals / (Sum of satellite integrals + Central peak integral)) x 200 (Note: The factor of 200 is used because the satellites represent only half of the ¹H-¹⁵N coupled protons in the sample at any given time, and we are comparing to the central peak which represents the ¹H-¹⁴N protons)

-

Caption: Workflow for ¹⁵N isotopic enrichment analysis by NMR.

Conclusion

This guide provides researchers with essential information on the isotopic enrichment of commercially available N-Acetyl-D-glucosamine-¹⁵N and offers detailed, adaptable protocols for its verification. The choice between GC-MS and NMR will depend on the available instrumentation, sample amount, and the specific requirements of the study. By following these guidelines, researchers can confidently utilize ¹⁵N-labeled N-Acetyl-D-glucosamine in their quantitative and metabolic studies.

References

The Unseen Variable: A Technical Guide to the Natural Abundance of ¹⁵N and Its Impact on Labeling Studies

For Researchers, Scientists, and Drug Development Professionals

In the precise world of quantitative proteomics and metabolomics, stable isotope labeling stands as a cornerstone for accurate measurement of dynamic cellular processes. Among the various isotopes utilized, ¹⁵N has proven to be a powerful tool for tracking the fate of nitrogen-containing biomolecules. However, a critical and often underestimated factor can significantly influence the accuracy of these studies: the natural abundance of ¹⁵N. This guide provides an in-depth exploration of the natural prevalence of this heavy nitrogen isotope, its variability, and the profound implications for designing, executing, and interpreting labeling experiments.

The Foundation: Natural Abundance of ¹⁵N

Nitrogen in nature is predominantly composed of the lighter isotope, ¹⁴N. However, a small fraction exists as the stable heavy isotope, ¹⁵N. The generally accepted natural abundance of ¹⁵N is approximately 0.36% to 0.4%. While this percentage may seem negligible, it introduces a baseline level of "heavy" nitrogen in all biological samples, a factor that must be accounted for in sensitive mass spectrometry-based analyses.

Variability in ¹⁵N Abundance

The natural abundance of ¹⁵N is not a fixed constant across all biological systems. Isotopic fractionation, the discrimination against the heavier isotope in biochemical reactions, leads to slight variations in the ¹⁵N/¹⁴N ratio in different tissues, organisms, and even within different biomolecules of the same cell. These variations are often expressed in delta notation (δ¹⁵N) in parts per thousand (‰) relative to a standard (atmospheric N₂).

For instance, tissues with higher metabolic activity or those involved in specific nitrogen metabolism pathways can exhibit distinct δ¹⁵N signatures. This inherent variability underscores the importance of using appropriate controls and correction factors in labeling studies to distinguish between naturally occurring ¹⁵N and the experimentally introduced label.

Impact on Labeling Studies

The presence of naturally abundant ¹⁵N has several critical implications for stable isotope labeling experiments, particularly those employing techniques like Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC).

-

Baseline Signal Interference: The natural ¹⁵N contributes to the isotopic envelope of a peptide's mass spectrum, potentially overlapping with the signal from the introduced ¹⁵N label. This can lead to inaccuracies in quantifying the true level of isotope incorporation.

-

Distortion of Isotopic Ratios: In quantitative proteomics, the ratio of heavy to light peptide peaks is used to determine relative protein abundance. The natural ¹⁵N abundance can artificially inflate the intensity of the "light" peak's isotopic satellites, thereby skewing the calculated heavy-to-light ratio and leading to underestimation of protein upregulation or overestimation of downregulation.

-

Requirement for Correction Algorithms: To obtain accurate and reliable quantitative data, it is imperative to correct for the contribution of natural ¹⁵N abundance. Various computational tools and algorithms have been developed to deconvolve the mass spectra and isolate the signal originating from the experimental label.

Quantitative Data on ¹⁵N Natural Abundance

The following tables summarize the natural abundance of ¹⁵N in various human tissues and common cell lines. These values, expressed as δ¹⁵N (‰), highlight the tissue-specific variations.

| Tissue | Mean δ¹⁵N (‰) | Reference |

| Red Blood Cells | 8.2 ± 0.4 | [1] |

| Hair | Varies with diet | [1] |

| Liver (Cirrhotic) | Lower than healthy controls | [2] |

| Various Domestic Animals | Heart, Bladder, Diaphragm show higher values | |

| Wheat (Fertilized vs. Unfertilized) | Varies based on nitrogen source | [3] |

| Cell Line | Mean δ¹⁵N (‰ vs. air) | Reference |

| HeLa | -1.46 ± 0.11 | [4] |

| MCF7 | -1.55 ± 0.11 | [4] |

| HEK293 | Experiences metabolic scrambling of some ¹⁵N-labeled amino acids | [5] |

Experimental Protocols

Accurate and reproducible ¹⁵N labeling studies hinge on meticulous experimental design and execution. The following section outlines a generalized protocol for a SILAC experiment in mammalian cells, a widely used method for quantitative proteomics.

Detailed Methodology for a SILAC Experiment

1. Cell Culture and Labeling:

-

Media Preparation: Prepare SILAC-compatible cell culture medium (e.g., DMEM or RPMI 1640) that lacks the standard "light" amino acids to be used for labeling (typically L-arginine and L-lysine). Supplement one batch of medium with "light" (¹⁴N) L-arginine and L-lysine, and another with "heavy" (e.g., ¹³C₆,¹⁵N₄-Arginine and ¹³C₆,¹⁵N₂-Lysine).

-

Cell Adaptation: Culture two separate populations of the chosen mammalian cell line (e.g., HeLa or HEK293) in the "light" and "heavy" media, respectively.

-

Passaging for Full Incorporation: Passage the cells for at least five to six cell doublings to ensure near-complete (>97%) incorporation of the labeled amino acids into the cellular proteome.[6][7] Monitor cell morphology and doubling time to ensure the heavy amino acids do not adversely affect cell health.

-

Verification of Incorporation (Optional but Recommended): After several passages, a small aliquot of cells from the "heavy" culture can be harvested, proteins extracted, and analyzed by mass spectrometry to confirm the efficiency of label incorporation.

2. Experimental Treatment:

-

Apply the experimental treatment (e.g., drug administration, growth factor stimulation) to one of the cell populations (either "light" or "heavy"). The other population serves as the control.

3. Cell Lysis and Protein Extraction:

-

Harvest both the "light" and "heavy" cell populations.

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

4. Sample Mixing and Protein Digestion:

-

Mix equal amounts of protein from the "light" and "heavy" lysates. This step is crucial for minimizing experimental variability.

-

In-solution or In-gel Digestion:

-

In-solution: Denature, reduce, and alkylate the proteins in the mixed lysate. Digest the proteins into peptides using a sequence-specific protease, most commonly trypsin.[8][9][10]

-

In-gel: Separate the mixed protein sample by SDS-PAGE. Excise the protein bands of interest or the entire gel lane. Destain, reduce, alkylate, and perform in-gel tryptic digestion.[11]

-

5. Peptide Cleanup and Mass Spectrometry Analysis:

-

Desalt and concentrate the resulting peptide mixture using a suitable method (e.g., C18 solid-phase extraction).

-

Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect pairs of chemically identical peptides that differ in mass due to the stable isotope label.[2][12]

6. Data Analysis and Correction for Natural ¹⁵N Abundance:

-

Use specialized proteomics software (e.g., MaxQuant) to identify peptides and quantify the intensity ratios of the "heavy" and "light" peptide pairs.

-

Crucially, apply a correction algorithm to account for the natural abundance of ¹⁵N and other isotopes (e.g., ¹³C). This step is essential for accurate quantification.[13] Software packages like IsoCorrectoR are available for this purpose.

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams, generated using the DOT language for Graphviz, depict a generalized SILAC experimental workflow and the mTOR signaling pathway's connection to amino acid sensing.

Caption: A generalized workflow for a SILAC experiment.

References

- 1. The diet-body offset in human nitrogen isotopic values: A controlled dietary study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chempep.com [chempep.com]

- 3. Frontiers | 15N Natural Abundance Evidences a Better Use of N Sources by Late Nitrogen Application in Bread Wheat [frontiersin.org]

- 4. A Quantitative Spatial Proteomics Analysis of Proteome Turnover in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A comprehensive assessment of selective amino acid 15N-labeling in human embryonic kidney 293 cells for NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ckisotopes.com [ckisotopes.com]

- 7. Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) for Phosphotyrosine Protein Identification and Quantitation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bsb.research.baylor.edu [bsb.research.baylor.edu]

- 9. Protease Digestion for Mass Spectrometry | Protein Digest Protocols [promega.com]

- 10. In-solution protein digestion | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 11. On-Membrane Tryptic Digestion of Proteins for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantitative analysis of SILAC data sets using spectral counting - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Quantitative Proteomics: Measuring Protein Synthesis Using 15N Amino Acids Labeling in Pancreas Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

Role of N-Acetyl-D-glucosamine in post-translational modifications.

An In-Depth Technical Guide to the Role of N-Acetyl-D-glucosamine in Post-Translational Modifications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The "Sweet" Symphony of Cellular Regulation

Post-translational modifications (PTMs) are critical for expanding the functional diversity of the proteome, allowing cells to respond with agility to a myriad of internal and external signals. While phosphorylation has long been a central focus of signal transduction research, another dynamic and widespread PTM, O-linked β-N-acetylglucosamine (O-GlcNAc) glycosylation, has emerged as a crucial regulator of cellular physiology. O-GlcNAcylation is the covalent attachment of a single N-acetylglucosamine (GlcNAc) sugar molecule to the serine or threonine residues of nuclear, cytoplasmic, and mitochondrial proteins.[1][2]

This modification is highly dynamic, with a turnover rate comparable to protein phosphorylation, and acts as a key sensor of the cell's metabolic state.[3][4][5] Unlike the vast families of kinases and phosphatases that govern phosphorylation, the entire O-GlcNAc cycle is orchestrated by just a single pair of enzymes: O-GlcNAc transferase (OGT), which adds the modification, and O-GlcNAcase (OGA), which removes it.[1][5][6][7] This simplicity in regulation belies a profound complexity in function, as O-GlcNAcylation is deeply integrated with nutrient-sensing pathways and modulates fundamental processes including transcription, signal transduction, and protein stability.[1][8][9] Its dysregulation is implicated in the pathophysiology of major human diseases, including cancer, diabetes, and neurodegenerative disorders, making the O-GlcNAc pathway a compelling area for therapeutic development.[10][11][12]

The O-GlcNAc Cycling Machinery: A Nexus of Metabolism and Signaling

The level of protein O-GlcNAcylation is a direct reflection of cellular nutrient status, primarily through the Hexosamine Biosynthetic Pathway (HBP).

The Hexosamine Biosynthetic Pathway (HBP)

The HBP is a metabolic route that typically utilizes 2-5% of cellular glucose to produce the high-energy sugar donor for O-GlcNAcylation, uridine diphosphate N-acetylglucosamine (UDP-GlcNAc).[8][13] This pathway integrates inputs from glucose, amino acid (glutamine), fatty acid (acetyl-CoA), and nucleotide (uridine) metabolism, positioning OGT as a central metabolic sensor.[6][9] The rate-limiting step is catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT).[1][14]

The Enzymes of the Cycle: OGT and OGA

The dynamic addition and removal of O-GlcNAc is tightly controlled by two highly conserved enzymes.

-

O-GlcNAc Transferase (OGT): This enzyme catalyzes the transfer of GlcNAc from UDP-GlcNAc to the hydroxyl group of serine or threonine residues on target proteins.[1][15] Localized in the nucleus, cytoplasm, and mitochondria, OGT often functions within multi-protein complexes, which helps determine its substrate specificity.[3][13][16][17]

-

O-GlcNAcase (OGA): This enzyme is responsible for the hydrolytic removal of O-GlcNAc from proteins, reversing the action of OGT.[1][7]

Core Functional Roles of O-GlcNAcylation

O-GlcNAcylation influences a vast number of cellular processes, primarily through its intricate interplay with other PTMs and its direct regulation of protein function.

Crosstalk with Phosphorylation

A fundamental mechanism of O-GlcNAc signaling is its extensive crosstalk with phosphorylation. The two modifications often occur on the same or adjacent serine/threonine residues, leading to a competitive or "yin-yang" relationship where the presence of one modification can preclude the addition of the other.[3][16] This dynamic interplay can fine-tune signaling cascades, as the metabolic state (readout by O-GlcNAc) can directly influence phosphorylation-dependent pathways.[4][18] Furthermore, the enzymes of each pathway modify and regulate one another; for instance, many kinases and phosphatases are themselves O-GlcNAcylated, while OGT and OGA are regulated by phosphorylation.[3][16]

Regulation of Transcription and Gene Expression

O-GlcNAcylation is a pivotal regulator of gene expression. It modifies a wide array of nuclear proteins, including transcription factors, RNA Polymerase II (RNAP II), and histone proteins.[19][20][21] The functional consequences are diverse and context-dependent:

-

Transcription Factors: O-GlcNAcylation can alter the stability, subcellular localization, DNA-binding affinity, and interaction with co-factors for numerous transcription factors like p53, c-Myc, Sp1, and NF-κB.[11][19] For example, under hyperglycemic conditions, O-GlcNAcylation of the p65 subunit of NF-κB on Thr352 disrupts its interaction with its inhibitor, IκBα, promoting NF-κB's nuclear translocation and transcriptional activity.[10][11][19]

-

Basal Transcriptional Machinery: O-GlcNAc is found on many components of the basal transcription machinery.[21] The C-terminal domain (CTD) of RNAP II is O-GlcNAcylated at the start of the transcription cycle, a modification that is reciprocal to the phosphorylation required for transcriptional elongation.[20][21]

-

Epigenetics: OGT and OGA associate with chromatin-modifying complexes, and histones themselves are targets of O-GlcNAcylation, adding another layer to the "histone code" that regulates chromatin structure and gene accessibility.[13]

Quantitative Data Summary

Direct quantitative comparisons of O-GlcNAcylation's effects are often study-specific. However, the impact on protein function is significant and widely reported.

Table 1: Examples of Proteins Regulated by O-GlcNAcylation and Functional Outcomes

| Protein | Pathway/Function | Effect of O-GlcNAcylation | Reference(s) |

| NF-κB (p65) | Inflammation, Immunity | Increased nuclear translocation and transcriptional activity. | [10][11][19] |

| p53 | Tumor Suppression | Prevents phosphorylation at Thr155, thereby inhibiting ubiquitination and increasing stability. | [16] |

| c-Myc | Cell Proliferation | Increases protein stability and transcriptional activity. | [21] |

| Sp1 | Transcription | Increases nuclear localization and stability; can inhibit transactivation by disrupting TAF110 interaction. | [11][19] |

| YAP | Hippo Pathway, Growth | Prevents inhibitory phosphorylation at Ser127, promoting nuclear translocation and cell proliferation. | [6] |

| PFK1 | Glycolysis | Reduces enzyme activity, diverting glucose flux into the Pentose Phosphate Pathway (PPP). | [8][22] |

| eNOS | Vasodilation | Decreased activity due to reduced phosphorylation at the activating Ser1177 site. | [18] |

| Tau | Neuronal Cytoskeleton | Reciprocally inhibits hyperphosphorylation, which is associated with neurofibrillary tangles in Alzheimer's disease. | [3] |

| RNA Pol II (CTD) | Transcription | Occurs at transcription initiation and is removed for elongation, suggesting a role in regulating the transcription cycle. | [20][21] |

Experimental Protocols for the Study of O-GlcNAcylation

Studying this low-abundance and labile modification requires specialized and sensitive techniques.

Protocol 1: Detection and Quantification via Chemoenzymatic Labeling

This powerful method enables sensitive detection and quantification of O-GlcNAcylated proteins from complex lysates.[23] It involves enzymatically attaching a chemical reporter to O-GlcNAc, followed by covalent ligation to a probe for visualization or affinity purification.

Methodology:

-

Cell Lysis: Lyse cells or tissues in a buffer containing protease and OGA inhibitors (e.g., PUGNAc or Thiamet-G) to preserve the in vivo O-GlcNAcylation state.

-

Enzymatic Labeling: Incubate the protein lysate with a mutant β-1,4-galactosyltransferase (Y289L GalT) and the sugar donor UDP-GalNAz (N-azidoacetylgalactosamine).[23][24] The Y289L GalT specifically transfers the azide-containing sugar (GalNAz) onto terminal GlcNAc residues on proteins.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "Click" Reaction: Add an alkyne-containing probe to the azide-labeled lysate.[23] This reaction creates a stable covalent bond between the azide on the protein and the alkyne probe.

-

For Western Blotting: Use an alkyne-biotin or alkyne-fluorophore (e.g., TAMRA) probe.

-

For Stoichiometry: Use an alkyne-PEG tag of a defined mass (e.g., 2 kDa). The addition of each PEG tag will cause a distinct and quantifiable mobility shift on an SDS-PAGE gel.[23]

-

-

Analysis:

-

Western Blot: Separate the labeled proteins by SDS-PAGE, transfer to a membrane, and probe with streptavidin-HRP (for biotin) or a specific antibody (for a fluorescent tag). Quantify band intensity using densitometry.[23]

-

In-gel Fluorescence: If a fluorescent probe was used, the gel can be scanned directly for fluorescence.[23]

-

Mass Spectrometry: If an alkyne-biotin probe was used, the labeled proteins/peptides can be enriched on streptavidin beads for subsequent analysis.

-

Protocol 2: Enrichment and Site-Identification by Mass Spectrometry

Mass spectrometry (MS) is the definitive method for identifying specific sites of O-GlcNAcylation and for performing large-scale quantitative O-GlcNAcomics.

Methodology:

-

Protein Extraction and Digestion: Extract proteins from cells/tissues (with OGA inhibitors) and digest into peptides using an enzyme like trypsin.

-

Enrichment of O-GlcNAcylated Peptides: O-GlcNAcylated peptides are typically low in abundance and require enrichment prior to MS analysis. Common methods include:

-

Lectin Affinity Chromatography: Use columns with immobilized Wheat Germ Agglutinin (WGA), which binds to GlcNAc.[25][26]

-

Chemoenzymatic Labeling & Affinity Purification: Perform chemoenzymatic labeling with an azide tag as described above, followed by a click reaction with alkyne-biotin. The biotinylated peptides can then be captured and highly enriched using streptavidin-coated beads.[23]

-

-

LC-MS/MS Analysis: Analyze the enriched peptides using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). The labile nature of the O-GlcNAc modification under standard fragmentation methods (Collision-Induced Dissociation) has been a challenge. Newer fragmentation techniques like Electron Transfer Dissociation (ETD) are better at preserving the modification on the peptide backbone, allowing for more confident site localization.

-

Data Analysis: Use specialized software to search the acquired spectral data against a protein database to identify the O-GlcNAcylated peptides and pinpoint the exact serine or threonine modification sites.

Table 2: Summary of Quantitative Mass Spectrometry Methods for O-GlcNAcylation

| Method | Description | Application | Reference(s) |

| SILAC | Metabolic labeling where cells are grown in media with "light" or "heavy" isotopic amino acids. Labeled proteomes are mixed and analyzed together. | Relative quantification of O-GlcNAc changes between two cell populations (e.g., control vs. treated). | [27] |

| iTRAQ / TMT | Chemical labeling where digested peptides from different samples are tagged with isobaric mass tags. | Multiplexed relative quantification of O-GlcNAc changes across multiple samples (up to 16 or more). | [27][28] |

| Label-Free Quantification (LFQ) | Compares the MS signal intensity of identical peptides across different runs without isotopic or chemical labels. | Relative quantification; useful when metabolic or chemical labeling is not feasible. | [29] |

| Multiple Reaction Monitoring (MRM) | A targeted approach that specifically monitors for known O-GlcNAcylated peptides and their fragments, offering high sensitivity and reproducibility. | Absolute or relative quantification of a predefined set of O-GlcNAcylated proteins/sites. | [27] |

Implications for Drug Development

The central role of O-GlcNAcylation in sensing metabolic state and regulating signaling pathways makes it a critical hub in the pathology of metabolic and proliferative diseases.

-

Diabetes and Insulin Resistance: Hyperglycemia leads to increased flux through the HBP, causing hyper-O-GlcNAcylation of proteins involved in the insulin signaling cascade, which contributes to insulin resistance.[8][30]

-

Cancer: Many cancer cells exhibit altered glucose metabolism (the Warburg effect), leading to elevated HBP flux and increased protein O-GlcNAcylation. This modification promotes the stability and activity of oncoproteins and transcription factors (e.g., c-Myc, NF-κB) that drive cell growth and proliferation.[10][31]

-

Neurodegenerative Diseases: In contrast to cancer and diabetes, neurodegenerative conditions like Alzheimer's disease are often associated with reduced brain glucose metabolism and decreased O-GlcNAcylation.[8][12] O-GlcNAcylation of the protein Tau is known to inhibit its pathological hyperphosphorylation.[3]

This disease linkage makes OGT and OGA highly attractive therapeutic targets. Small molecule inhibitors of OGA, such as Thiamet-G , can effectively increase global O-GlcNAc levels. These inhibitors are being actively investigated as a therapeutic strategy for Alzheimer's and Parkinson's disease, with the goal of restoring protective O-GlcNAcylation on key neuronal proteins.[10][12] Conversely, developing specific OGT inhibitors is a promising strategy for cancer and metabolic diseases, aiming to reduce the pro-proliferative effects of hyper-O-GlcNAcylation. The challenge lies in achieving substrate-specific modulation to minimize off-target effects.

References

- 1. Protein O-GlcNAcylation: emerging mechanisms and functions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protein O-GlcNAcylation: emerging mechanisms and functions [pubmed.ncbi.nlm.nih.gov]

- 3. journals.biologists.com [journals.biologists.com]

- 4. researchgate.net [researchgate.net]

- 5. O-GlcNAc - Wikipedia [en.wikipedia.org]

- 6. Frontiers | O-GlcNAc as an Integrator of Signaling Pathways [frontiersin.org]

- 7. Mechanism, Structure, and Inhibition of O-GlcNAc Processing Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. royalsocietypublishing.org [royalsocietypublishing.org]

- 9. ahajournals.org [ahajournals.org]

- 10. O-GlcNAcylation, a sweet link to the pathology of diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. O‐GlcNAcylation: cellular physiology and therapeutic target for human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The emerging link between O-GlcNAcylation and neurological disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 13. O-GlcNAc transferase and O-GlcNAcase: achieving target substrate specificity - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | O-GlcNAcylation: A Sweet Hub in the Regulation of Glucose Metabolism in Health and Disease [frontiersin.org]

- 15. The Making of a Sweet Modification: Structure and Function of O-GlcNAc Transferase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cross Talk Between O-GlcNAcylation and Phosphorylation: Roles in Signaling, Transcription, and Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 17. taylorandfrancis.com [taylorandfrancis.com]

- 18. mdpi.com [mdpi.com]

- 19. Modulation of transcription factor function by O-GlcNAc modification - PMC [pmc.ncbi.nlm.nih.gov]

- 20. O-GlcNAcylation and O-GlcNAc Cycling Regulate Gene Transcription: Emerging Roles in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Nutrient Regulation of Signaling, Transcription, and Cell Physiology by O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 22. academic.oup.com [academic.oup.com]

- 23. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Methods for the Detection, Study, and Dynamic Profiling of O-GlcNAc Glycosylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Recent development of analytical methods for disease-specific protein O -GlcNAcylation - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07184C [pubs.rsc.org]

- 26. Chemical Approaches to Study O-GlcNAcylation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. quantitative-analysis-of-o-glcnacylation-in-combination-with-isobaric-tag-labeling-and-chemoenzymatic-enrichment - Ask this paper | Bohrium [bohrium.com]

- 29. Frontiers | Chemistry-Assisted Proteomic Profiling of O-GlcNAcylation [frontiersin.org]

- 30. youtube.com [youtube.com]

- 31. researchgate.net [researchgate.net]

Unlocking Glycosylation Pathways: A Technical Guide to 15N Labeled Sugar Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein glycosylation, the enzymatic attachment of carbohydrates (glycans) to proteins, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function.[1][2] Aberrant glycosylation is a hallmark of numerous diseases, including cancer and autoimmune disorders, making the study of these pathways essential for biomarker discovery and therapeutic development.[2][3] Stable isotope labeling, particularly with ¹⁵N, offers a powerful and non-invasive method to trace and quantify the dynamics of glycan biosynthesis and turnover.[4][5] This technical guide provides an in-depth overview of utilizing ¹⁵N labeling to elucidate glycosylation pathways, with a focus on methodologies, data interpretation, and applications in drug development.

The primary route for incorporating ¹⁵N into glycans is through metabolic labeling with amide-¹⁵N-L-glutamine.[6][7] The amide nitrogen from glutamine is the sole nitrogen donor for the hexosamine biosynthetic pathway (HBP), which produces the amino sugars N-acetylglucosamine (GlcNAc), N-acetylgalactosamine (GalNAc), and sialic acids – foundational components of N-linked and O-linked glycans.[6][7][8] This strategy allows for the efficient and predictable introduction of a stable isotope label into a wide range of glycans for mass spectrometry-based analysis.[6]

The Hexosamine Biosynthetic Pathway: The Gateway for ¹⁵N Labeling

The hexosamine biosynthetic pathway (HBP) is central to the ¹⁵N labeling strategy. It begins with fructose-6-phosphate and utilizes the amide nitrogen from glutamine to produce UDP-GlcNAc, a key precursor for all amino sugars.[6][9] By supplying cells with media containing L-glutamine where the amide nitrogen is replaced with its heavy isotope (¹⁵N), all subsequent amino sugars synthesized via this pathway will be labeled.[6] This results in a predictable mass shift for each incorporated amino sugar, allowing for their differentiation and quantification by mass spectrometry.[6][7] For instance, each GlcNAc, GalNAc, or sialic acid residue in a glycan will have its mass increased by approximately 1 Dalton.[6]

Experimental Protocols and Data

Protocol 1: Metabolic Labeling of Cultured Cells with Amide-¹⁵N-Gln

This protocol, often referred to as Isotopic Detection of Aminosugars with Glutamine (IDAWG), is adapted from methodologies described in the literature.[6][7]

1. Cell Culture Preparation:

- Culture cells of interest (e.g., murine embryonic stem cells, breast cancer cell lines) under standard conditions to ~80% confluency.[6][7]

- Use a glutamine-free cell culture medium formulation. This is standard for many media as glutamine is unstable in solution.[6]

- Prepare two sets of media:

- "Light" Medium: Supplement glutamine-free medium with standard L-Glutamine to a final concentration of 2 mM.[6]

- "Heavy" Medium: Supplement glutamine-free medium with amide-¹⁵N-L-Glutamine (98-99% enrichment) to a final concentration of 2 mM.[6]

- For optimal labeling, include 10% dialyzed fetal bovine serum (FBS) to minimize the introduction of unlabeled glutamine.[7]

2. Metabolic Labeling:

- Wash the cells with phosphate-buffered saline (PBS).

- Replace the standard medium with either "Light" (control) or "Heavy" (experimental) medium.

- Culture the cells for a sufficient period to allow for protein and glycan turnover, typically 2-3 days or several passages, to achieve high levels of ¹⁵N incorporation.[6]

3. Sample Harvesting and Glycan Analysis:

- Harvest the "Light" and "Heavy" cell populations separately.

- Lyse the cells and extract proteins.

- For N-glycan analysis, denature the proteins and release the N-glycans using an enzyme such as PNGase F.[10]

- For O-glycan analysis, proceed with chemical methods like beta-elimination.[10]

- Purify the released glycans using methods like solid-phase extraction (e.g., C18 cartridges).[10]

- Analyze the purified glycans by mass spectrometry (e.g., FT-MS, MALDI-TOF) to determine the extent of ¹⁵N incorporation and perform relative quantification.[6]

Quantitative Data: ¹⁵N Incorporation Efficiency

The efficiency of metabolic labeling is a critical parameter. High incorporation ensures accurate quantification. Studies have consistently shown high levels of ¹⁵N incorporation into glycans using the amide-¹⁵N-Gln labeling strategy.

| Cell Type | Labeled Precursor | Duration | Incorporation Efficiency | Analytical Method | Reference |

| Murine Embryonic Stem Cells | Amide-¹⁵N-Gln (2 mM) | 3 days | 96-98% | FT-MS | [6] |

| 231BR Breast Cancer Cells | Amide-¹⁵N-Gln (10 mM) | N/A | High (clear isotopic shift) | LC-SPS-MS3 | [7] |

| HEK293 Cells | ¹⁵N-labeled Amino Acids | N/A | 30-52% (protein-level) | FTICR-MS | [2] |

| Saccharomyces cerevisiae | ¹⁵N source (unspecified) | N/A | 90.6% (protein-level) | NMR | [11] |

Note: Data from protein-level labeling is included for comparison, highlighting the high efficiency achievable for glycan-specific labeling via the HBP.

Advanced Applications: Quantitative Glycoproteomics Workflow

A significant application of ¹⁵N labeling is in quantitative glycoproteomics, where the goal is to identify and quantify changes in specific glycopeptides (a peptide with an attached glycan) between different biological states. This provides site-specific information about glycosylation changes.[1][7] A powerful approach combines ¹⁵N metabolic labeling with chemical labeling, such as Tandem Mass Tags (TMT), for multiplexed analysis.[1][7]

Protocol 2: Combined ¹⁵N Metabolic Labeling and TMTpro Multiplexing

This protocol enables the simultaneous comparison of multiple samples, enhancing throughput and quantitative accuracy.[1][7]

1. Metabolic Labeling:

- Culture multiple sets of cells. For a simple comparison, grow one set in "Light" (¹⁴N-Gln) medium and another in "Heavy" (¹⁵N-Gln) medium as described in Protocol 1.[7] This can be expanded to multiple conditions per isotopic label.

2. Protein Extraction and Digestion:

- Harvest and combine the "Light" and "Heavy" cell populations at a 1:1 ratio based on cell count or protein amount.[1]

- Perform protein extraction, reduction, alkylation, and digestion with an enzyme like trypsin to generate peptides and glycopeptides.

3. TMT Labeling:

- Label the digested peptide/glycopeptide mixture with isobaric tandem mass tags (e.g., TMTpro) according to the manufacturer's protocol.[7] Each TMT reagent has the same total mass but produces a unique reporter ion upon fragmentation, allowing for relative quantification of the peptides from different original samples.[3][7]

4. Glycopeptide Enrichment:

- Enrich for glycopeptides to reduce sample complexity and increase the likelihood of their detection. Common methods include hydrophilic interaction liquid chromatography (HILIC) or lectin affinity chromatography.[7]

5. Mass Spectrometry Analysis:

- Analyze the enriched glycopeptides using an advanced LC-MS method like Liquid Chromatography-Synchronous Precursor Selection-MS3 (LC-SPS-MS3).[1][7]

- MS1 Scan: Detects the precursor ions of the glycopeptides. The ¹⁴N and ¹⁵N labeled versions of the same glycopeptide will appear as distinct peaks separated by a mass difference corresponding to the number of amino sugars.

- MS2 Scan: Fragments the precursor ion to generate sequence information for the peptide backbone and identify the attached glycan.

- MS3 Scan: Isolates a specific fragment ion from the MS2 spectrum and fragments it further to generate the TMT reporter ions for quantification.[7] This minimizes interference and improves accuracy.[1]

6. Data Analysis:

- Use specialized software to identify the glycopeptides and quantify the relative abundance of the TMT reporter ions.

- Correct for isotopic impurities in both the ¹⁵N label and the TMT reagents to ensure high quantitative accuracy.[1]

Quantitative Data: Site-Specific Glycosylation Changes

This combined approach allows for the precise quantification of individual glycopeptides, revealing changes in glycosylation at specific protein sites under different conditions.

| Glycopeptide ID | Protein | Glycosylation Site | Fold Change (Condition B vs. A) | p-value |

| G12345_1 | EGFR | Asn-503 | +2.5 | <0.01 |

| G12345_2 | EGFR | Asn-503 | +1.8 | <0.05 |

| G67890_1 | Integrin | Asn-122 | -3.2 | <0.01 |

This is an illustrative table representing typical data output. Gxxxxx_x refers to a specific glycoform on a specific peptide.

Relevance in Drug Development

The ability to precisely track and quantify glycosylation provides significant advantages in the field of drug development.[4]

-

Biomarker Discovery: Comparing the glycoproteomes of healthy versus diseased tissues or cells can identify specific glycosylation patterns that serve as novel biomarkers for diagnosis, prognosis, or patient stratification.[2][3]

-

Target Identification and Validation: Changes in the glycosylation of specific proteins can reveal their involvement in disease pathways, highlighting them as potential therapeutic targets.[4]

-

Mechanism of Action Studies: Researchers can assess how a drug candidate alters glycosylation pathways, providing insights into its mechanism of action and potential off-target effects.

-

Biopharmaceutical Production: For therapeutic glycoproteins like monoclonal antibodies, controlling glycosylation is critical for efficacy and safety. ¹⁵N labeling can be used in cell line development to monitor and optimize the production of specific, desired glycoforms.[12]

Conclusion

Metabolic labeling with ¹⁵N-containing precursors, primarily amide-¹⁵N-L-glutamine, is a robust and highly efficient method for introducing a stable isotope into the core of glycan structures. This technique, especially when coupled with advanced mass spectrometry and other labeling strategies like TMT, provides an unparalleled ability to perform quantitative glycomic and glycoproteomic analyses. For researchers in basic science and drug development, these methods offer a powerful toolkit to dissect the complexity of glycosylation, uncover its role in disease, and accelerate the development of new diagnostics and therapeutics.

References

- 1. 15N metabolic labeling-TMT multiplexing approach to facilitate the quantitation of glycopeptides derived from cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 5. Metabolic labeling of model organisms using heavy nitrogen (15N) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ukisotope.com [ukisotope.com]

- 7. 15N Metabolic Labeling - TMT Multiplexing Approach to Facilitate the Quantitation of Glycopeptides Derived from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Rapid mass spectrometric analysis of 15N-Leu incorporation fidelity during preparation of specifically labeled NMR samples - PMC [pmc.ncbi.nlm.nih.gov]

- 9. eurisotop.com [eurisotop.com]

- 10. Metabolic labeling of glycans by radioactive sugars - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Metabolic15N labeling of the N-glycosylated immunoglobulin G1 Fc with an engineered Saccharomyces cerevisiae strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

Methodological & Application

Application Note: Utilizing ¹⁵N-Acetyl-D-glucosamine for Enhanced NMR Spectroscopy of Glycoproteins

Audience: Researchers, scientists, and drug development professionals.

Introduction Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of biomolecules at atomic resolution. However, its application to glycoproteins is often hindered by the inherent heterogeneity and complex nature of their glycan moieties, which leads to spectral overlap and complexity.[1][2] Isotope labeling is a key strategy to overcome these challenges. Specifically, incorporating the stable isotope ¹⁵N into N-Acetyl-D-glucosamine (GlcNAc), a ubiquitous monosaccharide in N-linked glycans, provides a selective handle to probe glycan structure and behavior without perturbing the glycoprotein's native state.[3][4]

This application note details protocols for the site-specific enzymatic and metabolic incorporation of ¹⁵N-GlcNAc into glycoproteins. It also describes how two-dimensional ¹H-¹⁵N heteronuclear NMR experiments can be used to analyze the labeled glycoproteins, providing insights into glycan-protein interactions, conformational dynamics, and the monitoring of glycan remodeling processes.[5][6]

Key Applications

-

Site-Specific Resonance Assignment: The introduction of a ¹⁵N label at a specific GlcNAc residue simplifies complex spectra, allowing for a more straightforward assignment of NMR resonances.[6]

-

Probing Glycan-Protein Interactions: Changes in the ¹H-¹⁵N chemical shifts of the labeled GlcNAc can reveal direct interactions between the glycan and the protein surface, providing information on glycan conformation and stabilization.[4][6]

-

Characterizing Glycan Dynamics: The intensity and line width of the ¹H-¹⁵N cross-peaks provide qualitative and quantitative information about the motion of the GlcNAc residue relative to the protein core.[6]

-

Monitoring Enzymatic Reactions: The appearance of new signals in the ¹H-¹⁵N spectrum serves as a direct and unambiguous reporter for the successful enzymatic addition of GlcNAc during in vitro glycan remodeling.[6]

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the key experimental and biological processes involved in labeling glycoproteins with ¹⁵N-GlcNAc.

Caption: Workflow for in vitro enzymatic labeling of glycoproteins with ¹⁵N-GlcNAc.

Caption: The Hexosamine Biosynthesis Pathway for metabolic labeling using [¹⁵N]Glutamine.

Protocols

Protocol 1: In Vitro Enzymatic Remodeling and Labeling of IgG1-Fc

This protocol describes the site-specific labeling of N-glycans on a model glycoprotein, the fragment crystallizable (Fc) region of immunoglobulin G1 (IgG1), by rebuilding the glycan from a core structure.[4][6]

1. Preparation of Core-Glycosylated Fc (paucimannose): a. Start with IgG1-Fc expressed in HEK293F cells, which typically bears complex-type biantennary N-glycans. b. Digest the purified Fc fragment with Neuraminidase to remove terminal sialic acids. c. Subsequently, treat with β-1,4-galactosidase to remove galactose residues. d. Finally, use a commercially available N-acetylhexosaminidase to generate a paucimannose N-glycan structure (Man₃GlcNAc₂), which serves as the acceptor substrate.[7] e. Purify the remodeled Fc fragment using protein A affinity chromatography.

2. Enzymatic Synthesis of UDP-[¹³C,¹⁵N]GlcNAc (can be adapted for ¹⁵N only): Note: UDP-[¹⁵N]GlcNAc can also be commercially sourced. The following is a one-pot enzymatic synthesis method.[6] a. Prepare a reaction mixture containing:

- [¹⁵N]Glutamine

- Glucose (or [¹³C]Glucose for dual labeling)

- ATP, UTP

- A cocktail of enzymes: hexokinase, phosphoglucose isomerase, glutamine-fructose-6-phosphate transaminase (GFAT), GlcNAc-phosphate acetyltransferase, phosphoglucomutase, and UDP-GlcNAc pyrophosphorylase. b. Incubate the reaction mixture to allow for the conversion to UDP-[¹⁵N]GlcNAc. The reaction progress can be monitored by mass spectrometry.

3. Gnt1-Catalyzed Labeling of the Fc Fragment: a. Prepare a reaction mixture containing the paucimannose-Fc, the synthesized UDP-[¹⁵N]GlcNAc, and N-acetylglucosaminyltransferase I (Gnt1). b. Gnt1 will catalyze the transfer of [¹⁵N]GlcNAc to the terminal α-1,3-linked mannose residue of the paucimannose core. c. Incubate the reaction at 37°C. The reaction typically proceeds to >95% completion.[6] d. (Optional) For dual labeling, a subsequent reaction can be performed using N-acetylglucosaminyltransferase II (Gnt2) to add a second [¹⁵N]GlcNAc to the α-1,6-linked mannose.[6]

4. Purification and NMR Sample Preparation: a. Purify the ¹⁵N-labeled Fc fragment from the reaction mixture using protein A affinity chromatography. b. Exchange the purified protein into a suitable NMR buffer (e.g., 25 mM sodium phosphate, 25 mM NaCl, pH 6.0). c. Concentrate the sample to 0.5 – 1.0 mM. d. Add 5-10% D₂O for the NMR lock.

Protocol 2: Metabolic Labeling in HEK293 Cells

This protocol leverages the cell's natural biosynthetic pathways to incorporate ¹⁵N into GlcNAc residues.